

# Arpraziquantel Phase 3 Clinical Trial in Preschoolers: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Arpraziquantel |           |
| Cat. No.:            | B1680035       | Get Quote |

#### FOR IMMEDIATE RELEASE

New Hope for Youngest Patients with Schistosomiasis: Phase 3 Trial of **Arpraziquantel** Demonstrates High Efficacy and Favorable Safety in Preschool-Aged Children.

Recent Phase 3 clinical trial results for **arpraziquantel**, a novel orally dispersible tablet, have shown promising outcomes for the treatment of schistosomiasis in children aged 3 months to 6 years. This critical research addresses a significant treatment gap for this vulnerable population. These application notes provide a detailed overview of the trial's findings and methodologies for researchers, scientists, and drug development professionals.

## **Quantitative Data Summary**

The pivotal, open-label, partly randomized Phase 3 trial (NCT03845140) was conducted in Côte d'Ivoire and Kenya. The study evaluated the efficacy, safety, and palatability of **arpraziquantel** in preschool-aged children infected with Schistosoma mansoni or Schistosoma haematobium.[1]

## **Efficacy Results**

The primary efficacy endpoint was the clinical cure rate, defined as the absence of parasite eggs in stool (S. mansoni) or urine (S. haematobium) 17-21 days after treatment.[2] The secondary efficacy outcome included the egg reduction rate (ERR).[2]

Table 1: Clinical Cure Rates for S. mansoni Infection



| Cohort | Age Group              | Treatment                     | Number of<br>Participants<br>(n) | Cure Rate<br>(%)                                 | 95%<br>Confidence<br>Interval |
|--------|------------------------|-------------------------------|----------------------------------|--------------------------------------------------|-------------------------------|
| 1a     | 4-6 years              | Arpraziquant<br>el (50 mg/kg) | 100                              | 87.8                                             | 79.6-93.5                     |
| 1b     | 4-6 years              | Praziquantel<br>(40 mg/kg)    | 50                               | 81.3                                             | 67.4-91.1                     |
| 2      | 2-3 years              | Arpraziquant<br>el (50 mg/kg) | 30                               | High (exact<br>% not<br>specified in<br>results) | -                             |
| 3      | 3 months - <2<br>years | Arpraziquant<br>el (50 mg/kg) | 18                               | High (exact<br>% not<br>specified in<br>results) | -                             |

Data sourced from The Lancet Infectious Diseases.[1]

Table 2: Clinical Cure Rates for S. haematobium Infection

| Cohort | Age Group             | Treatment                    | Number of<br>Participants<br>(n) | Cure Rate (%)                             |
|--------|-----------------------|------------------------------|----------------------------------|-------------------------------------------|
| 4a     | 3 months - 6<br>years | Arpraziquantel<br>(50 mg/kg) | 30                               | Sub-optimal<br>(exact % not<br>specified) |
| 4b     | 3 months - 6<br>years | Arpraziquantel<br>(60 mg/kg) | 60                               | Close to or above 90%                     |

Note: Following a recommendation from the independent Data Monitoring Committee due to a sub-optimal cure rate at 50 mg/kg for S. haematobium, the dose was increased to 60 mg/kg for the remainder of the cohort, which then demonstrated high efficacy.[2]



The egg reduction rates were reported to be very high, around 99%, across all groups treated with **arpraziquantel**.

## **Safety and Tolerability**

**Arpraziquantel** demonstrated a favorable safety and tolerability profile. No new safety concerns were identified during the study.[1] The most common drug-related treatment-emergent adverse events are summarized below.

Table 3: Common Drug-Related Adverse Events in Arpraziquantel Treatment Groups

| Adverse Event  | Percentage of Participants Reporting (%) |
|----------------|------------------------------------------|
| Abdominal Pain | 14                                       |
| Diarrhoea      | 9                                        |
| Somnolence     | 7                                        |
| Vomiting       | 6                                        |

Data based on 288 participants who received arpraziquantel.[1]

# **Experimental Protocols**

Detailed methodologies for the key diagnostic experiments performed in the clinical trial are provided below.

## Diagnosis of Schistosoma mansoni Infection

S. mansoni infection was initially detected using a point-of-care circulating cathodic antigen (POC-CCA) urine cassette test and subsequently confirmed using the Kato-Katz method.[1]

Objective: To qualitatively detect the presence of Schistosoma circulating cathodic antigen in urine as a rapid screening method.

#### Materials:

POC-CCA test cassette (Rapid Medical Diagnostics, Pretoria, South Africa)



- Urine collection cup
- · Pipette or dropper

#### Procedure:

- Collect a fresh urine sample from the participant in a clean collection cup.
- Using the provided pipette, add two drops of urine to the circular well of the test cassette.
- Allow the test to develop for 20 minutes at ambient temperature.
- Read the results visually. The presence of both a control and a test line indicates a positive result. The intensity of the test line can provide a semi-quantitative measure of infection intensity.

Objective: To detect and quantify S. mansoni eggs in fecal samples for confirmation of infection and determination of egg burden.

#### Materials:

- Microscope slides
- Hydrophilic cellophane strips (40-50 μm thick) pre-soaked in a glycerol-malachite green solution
- Stainless steel, plastic, or cardboard template with a standardized hole (e.g., to hold 41.7 mg of feces)
- Plastic spatula
- Nylon or plastic screen (60-105 mesh)
- Newspaper or scrap paper
- Forceps
- Microscope



#### Procedure:

- Place a small amount of the fecal sample onto a piece of newspaper.
- Press the screen on top of the fecal sample to sieve it.
- Scrape the sieved feces from the top of the screen using the flat-sided spatula.
- Place the template in the center of a clean microscope slide.
- Fill the hole of the template with the sieved fecal material, ensuring it is level with the top of the template.
- Carefully remove the template, leaving a cylinder of feces on the slide.
- Cover the fecal sample with a pre-soaked cellophane strip.
- Invert the microscope slide and press it firmly against a smooth, hard surface to spread the fecal sample evenly.
- Allow the slide to clear for at least one hour at room temperature to make the eggs more visible.
- Examine the entire smear under a microscope at low power (100x magnification).
- Count the number of S. mansoni eggs. The egg count can be multiplied by a factor (e.g., 24 for a 41.7 mg template) to express the result as eggs per gram (EPG) of feces.

## **Visualizations**

## **Arpraziquantel Phase 3 Trial Workflow**





Click to download full resolution via product page

Caption: Workflow of the Arpraziquantel Phase 3 Clinical Trial.



## **Mechanism of Action of Arpraziquantel**



Click to download full resolution via product page

Caption: Proposed mechanism of action of **Arpraziquantel** on Schistosoma parasites.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Efficacy, safety, and palatability of arpraziquantel (L-praziquantel) orodispersible tablets in children aged 3 months to 6 years infected with Schistosoma in Côte d'Ivoire and Kenya: an open-label, partly randomised, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pediatricpraziquantelconsortium.org [pediatricpraziquantelconsortium.org]
- To cite this document: BenchChem. [Arpraziquantel Phase 3 Clinical Trial in Preschoolers: Application Notes & Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680035#phase-3-clinical-trial-results-for-arpraziquantel-in-preschool-aged-children]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com